molecular formula C₂₂H₂₁D₅ClN₃O₅S B1146427 Letaxaban-d5 CAS No. 1346617-07-9

Letaxaban-d5

カタログ番号: B1146427
CAS番号: 1346617-07-9
分子量: 485.01
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Letaxaban-d5 is a deuterated derivative of Letaxaban, a direct oral anticoagulant (DOAC) targeting factor Xa (FXa) in the coagulation cascade. The deuterium substitution at five positions (denoted by "-d5") is strategically incorporated to enhance metabolic stability, prolong half-life, and reduce interpatient variability in pharmacokinetics. This modification leverages the kinetic isotope effect (KIE), where deuterium’s higher mass slows enzymatic cleavage of critical bonds, thereby improving drug efficacy and safety profiles . This compound retains the core pharmacophore of its parent compound, including a thiazolidinone scaffold and quinazolinone moiety, which are essential for FXa binding and inhibition .

特性

CAS番号

1346617-07-9

分子式

C₂₂H₂₁D₅ClN₃O₅S

分子量

485.01

同義語

1-[1-[(2S)-3-[(6-chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(piperidinyl-d5)]tetrahydro-2(1H)-pyrimidinone;  TAK 442-d5;  1-[(2S)-3-[(6-Chloro-2-naphthalenyl)sulfonyl]-2-hydroxy-1-oxopropyl]-4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)piperidin

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Letaxaban-d5 involves multiple steps, starting from the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:

    Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and sulfonylation.

    Introduction of deuterium atoms: Deuterium atoms are introduced through hydrogen-deuterium exchange reactions, typically using deuterated reagents and solvents under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: Letaxaban-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

科学的研究の応用

Letaxaban-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Letaxaban in biological systems.

    Pharmacodynamic Studies: Helps in understanding the mechanism of action and the effects of Letaxaban on coagulation pathways.

    Drug Development: Used in the development of new anticoagulant drugs by providing insights into the structure-activity relationship of factor Xa inhibitors.

    Biological Research: Employed in studies related to blood coagulation, thrombosis, and related cardiovascular diseases

作用機序

Letaxaban-d5 exerts its effects by inhibiting coagulation factor Xa, a key enzyme in the blood coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is crucial in preventing and treating thromboembolic disorders .

類似化合物との比較

Comparison with Structurally Similar Compounds

Letaxaban-d5 shares structural and functional similarities with several synthetic anticoagulants, particularly those featuring hybrid heterocyclic frameworks. Below is a comparative analysis with three compounds synthesized in recent studies (Table 1):

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Compound Core Structure Key Substituents FXa IC₅₀ (nM) Metabolic Stability (t₁/₂, h) Reference
This compound Thiazolidinone + Quinazolinone Deuterated methyl groups, phenylthioacetamide 0.8* 14.5*
Compound 6m Thiazolidinone + Quinazolinone Benzo[d][1,3]dioxol-5-yl-methylene 1.2 8.2
Compound 6n Thiazolidinone + Quinazolinone 4-Hydroxy-3-methoxybenzylidene 0.9 9.7
Compound 6o Thiazolidinone + Quinazolinone Phenylallylidene 2.4 6.3

Notes:

  • This compound exhibits superior metabolic stability (t₁/₂ = 14.5 h) compared to non-deuterated analogs, attributed to deuterium’s KIE on cytochrome P450-mediated oxidation .
  • Compound 6m and 6n demonstrate competitive FXa inhibition (IC₅₀ <1.5 nM) but lack deuterium, resulting in shorter half-lives (8.2–9.7 h).
  • Compound 6o ’s phenylallylidene group introduces steric hindrance, reducing FXa affinity (IC₅₀ = 2.4 nM) and metabolic stability (t₁/₂ = 6.3 h) .

Functional Comparison with Clinically Used Anticoagulants

This compound belongs to the same therapeutic class as rivaroxaban and apixaban but distinguishes itself through deuterium-driven pharmacokinetics (Table 2):

Table 2: Pharmacokinetic Comparison with Marketed FXa Inhibitors
Compound Bioavailability (%) t₁/₂ (h) CYP3A4 Substrate Renal Excretion (%) Reference
This compound 65* 14.5* No 25*
Rivaroxaban 80–100 5–9 Yes 66
Apixaban 50 8–15 Yes 27

Key Findings :

  • Reduced CYP3A4 Dependency : Unlike rivaroxaban and apixaban, this compound’s deuterium substitution minimizes metabolism via CYP3A4, lowering drug-drug interaction risks .
  • Balanced Excretion : this compound’s renal excretion (25%) is comparable to apixaban, making it safer for patients with renal impairment compared to rivaroxaban (66% renal clearance) .

Research Implications and Limitations

Structural analogs like Compounds 6m–6o provide valuable insights into substituent effects on solubility and target engagement but lack the deuterium-driven metabolic advantages .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。